PPQ-102 as a CFTR Inhibitor: A Technical Guide
PPQ-102 as a CFTR Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cystic fibrosis transmembrane conductance regulator (CFTR) is a crucial ion channel, and its dysfunction is implicated in several diseases, including cystic fibrosis and polycystic kidney disease. The identification and characterization of potent and specific CFTR inhibitors are paramount for both basic research and therapeutic development. This technical guide provides an in-depth overview of PPQ-102, a nanomolar-potency inhibitor of the CFTR chloride channel. We will delve into its mechanism of action, present quantitative data from key experimental assays, and provide detailed experimental protocols for its characterization. This document is intended to be a comprehensive resource for researchers and drug development professionals working with CFTR and its modulators.
Introduction to PPQ-102
PPQ-102 (7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione) is a member of the pyrimido-pyrrolo-quinoxalinedione (PPQ) class of compounds. It was identified through high-throughput screening as a potent and reversible inhibitor of the CFTR chloride channel.[1][2] A key feature of PPQ-102 is that it is uncharged at physiological pH, which distinguishes it from many other CFTR inhibitors.[2][3] This property makes its inhibitory action independent of the cell membrane potential, a significant advantage for consistent cellular activity.[3][4]
Mechanism of Action
PPQ-102 inhibits CFTR function by altering channel gating.[3][4] Single-channel patch-clamp studies have revealed that PPQ-102 does not block the channel pore directly. Instead, it stabilizes the closed state of the CFTR channel.[3][5] This is evidenced by a significant increase in the mean channel closed time with little to no change in the mean open time or single-channel conductance.[3] This mode of action suggests an interaction with a site on the cytoplasmic face of the CFTR protein, possibly at the nucleotide-binding domains (NBDs), rather than the channel pore itself.[6][7] The inhibition by PPQ-102 is reversible upon washout.[1]
Figure 1. Proposed mechanism of action for PPQ-102 as a CFTR inhibitor.
Quantitative Data
The inhibitory potency of PPQ-102 has been quantified across various experimental systems. The following tables summarize the key quantitative data for PPQ-102.
| Parameter | Value | Cell Line/System | Assay | Reference |
| IC50 | ~90 nM | FRT cells expressing CFTR | Short-Circuit Current (Isc) | [1][2][3] |
| IC50 | < 1 µM | T84 and human bronchial epithelial cells | Short-Circuit Current (Isc) | [3][8] |
| IC50 | ~500 nM | Embryonic kidney organ culture | Cyst growth inhibition | [5] |
| IC50 | 15.92 µM | Wild-type CFTR bronchial cells | Inhibition of SARS-CoV-2 replication | [9] |
| Inhibition | ~65% at 0.5 µM | CFTR-expressing FRT cells | Whole-cell patch clamp | [3] |
| Inhibition | ~60% at 0.5 µM | Embryonic kidney organ culture | Inhibition of cyst formation | [1] |
Table 1. Dose-response data for PPQ-102.
| Parameter | Value | Conditions | Assay | Reference |
| Unitary Conductance | No significant change | 1 µM PPQ-102 | Single-channel patch clamp | [3] |
| Channel Open Probability (Po) | Reduced from 0.50 to 0.14 | 1 µM PPQ-102 | Single-channel patch clamp | [3] |
| Mean Channel Open Time | No significant change | 1 µM PPQ-102 | Single-channel patch clamp | [3] |
| Mean Channel Closed Time | Significantly increased | 1 µM PPQ-102 | Single-channel patch clamp | [3] |
| Voltage Dependence | Voltage-independent block | - | Whole-cell patch clamp | [3][4] |
Table 2. Biophysical effects of PPQ-102 on CFTR channel gating.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize PPQ-102.
Halide-Sensitive YFP Quenching Assay (for High-Throughput Screening)
This assay is used for the initial screening of compounds for CFTR inhibitory activity. It relies on the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) by iodide influx through active CFTR channels.
Figure 2. Workflow for the halide-sensitive YFP quenching assay.
Materials:
-
Cells stably co-expressing wild-type or mutant CFTR and a halide-sensitive YFP (e.g., Fischer Rat Thyroid - FRT cells).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Chloride-free buffer (e.g., 137 mM Na-gluconate, 2.7 mM K-gluconate, 1.5 mM KH2PO4, 0.8 mM MgSO4, 1 mM Ca-gluconate, 10 mM HEPES, pH 7.4).
-
Iodide-containing buffer (replace Na-gluconate with NaI).
-
CFTR agonist cocktail (e.g., 10 µM Forskolin, 100 µM IBMX).
-
PPQ-102 stock solution in DMSO.
-
Fluorescence plate reader.
Procedure:
-
Seed cells in microplates and grow to confluence.
-
Wash the cells three times with 200 µL of chloride-free buffer.
-
Add 100 µL of chloride-free buffer containing the desired concentration of PPQ-102 or vehicle (DMSO). Incubate for 10-20 minutes.
-
Add 25 µL of the CFTR agonist cocktail to each well.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence (excitation ~485 nm, emission ~520 nm).
-
After a stable baseline is established, rapidly add 125 µL of iodide-containing buffer to each well.
-
Continue to record fluorescence for 5-10 minutes.
-
The rate of fluorescence quenching is proportional to the rate of iodide influx and thus CFTR activity. Calculate the initial rate of quenching for each well.
-
Compare the rates of quenching in the presence of PPQ-102 to the vehicle control to determine the percent inhibition.
Short-Circuit Current (Isc) Measurement in Ussing Chambers
This technique provides a quantitative measure of transepithelial ion transport. It is a gold-standard assay for studying CFTR function in polarized epithelial monolayers.
Materials:
-
Polarized epithelial cell monolayers (e.g., FRT, T84, or primary human bronchial epithelial cells) grown on permeable supports (e.g., Snapwell™ or Transwell® inserts).
-
Ussing chamber system with voltage-clamp amplifier.
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose).
-
CFTR agonists (e.g., 10 µM Forskolin, 100 µM IBMX, 100 µM CPT-cAMP).
-
PPQ-102 stock solution in DMSO.
-
Gas mixture (95% O2 / 5% CO2).
Procedure:
-
Equilibrate Ringer's solution to 37°C and bubble with 95% O2 / 5% CO2 to maintain pH at 7.4.
-
Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with the equilibrated Ringer's solution.
-
Voltage-clamp the transepithelial potential to 0 mV and continuously measure the short-circuit current (Isc).
-
Allow the baseline Isc to stabilize.
-
To isolate CFTR-mediated currents, other ion transport pathways can be inhibited (e.g., with amiloride for the epithelial sodium channel, ENaC).
-
Stimulate CFTR-dependent chloride secretion by adding a CFTR agonist cocktail to the basolateral side.
-
Once the stimulated Isc reaches a stable plateau, add cumulative concentrations of PPQ-102 to the apical compartment.
-
Record the inhibition of the Isc at each concentration.
-
Construct a dose-response curve and calculate the IC50 value.
Patch-Clamp Electrophysiology
Patch-clamp allows for the direct measurement of ion channel activity at the single-molecule or whole-cell level.
4.3.1. Whole-Cell Recording
Materials:
-
CFTR-expressing cells (e.g., FRT or HEK293 cells).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Pipette solution (intracellular): e.g., 130 mM NMDG-Cl, 2 mM MgCl2, 5 mM EGTA, 10 mM TES, 1 mM ATP, pH 7.2.
-
Bath solution (extracellular): e.g., 145 mM NMDG-Cl, 2 mM MgCl2, 1 mM CaCl2, 10 mM TES, 10 mM glucose, pH 7.4.
-
CFTR agonist (e.g., 10 µM Forskolin).
-
PPQ-102 stock solution.
Procedure:
-
Establish a gigaohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -40 mV).
-
Apply voltage steps (e.g., from -100 mV to +100 mV) to elicit currents and establish a baseline.
-
Activate CFTR by adding the agonist to the bath solution.
-
Once the CFTR current is stable, perfuse the bath with a solution containing PPQ-102.
-
Record the inhibition of the whole-cell current.
-
To assess voltage-dependence, analyze the current-voltage (I-V) relationship before and after the application of PPQ-102.
4.3.2. Single-Channel Recording (Excised Inside-Out Patch)
Materials:
-
Same as for whole-cell recording, with the following modifications to the solutions:
-
Pipette solution (extracellular): e.g., 140 mM NMDG-Cl, 5 mM MgCl2, 10 mM TES, pH 7.4.
-
Bath solution (intracellular): e.g., 140 mM NMDG-Cl, 5 mM MgCl2, 2 mM EGTA, 10 mM TES, 1 mM Mg-ATP, Protein Kinase A (PKA), pH 7.4.
-
PPQ-102.
Procedure:
-
Establish a cell-attached gigaohm seal.
-
Excise the patch of the membrane into the bath solution to achieve the inside-out configuration.
-
Apply a constant holding potential (e.g., +80 mV).
-
Activate CFTR channels in the patch by the presence of PKA and ATP in the bath.
-
Record baseline single-channel activity.
-
Add PPQ-102 to the bath solution and record the changes in channel gating.
-
Analyze the single-channel data to determine the open probability, mean open time, mean closed time, and unitary conductance.
Applications and Future Directions
PPQ-102 has proven to be a valuable research tool for studying the physiology and pathophysiology of CFTR. Its high potency and voltage-independent mechanism of action make it a reliable inhibitor for in vitro and ex vivo studies. It has been instrumental in demonstrating the role of CFTR in renal cyst expansion in models of polycystic kidney disease.[1][2][3]
While PPQ-102 itself has limitations for in vivo use due to low aqueous solubility and poor metabolic stability, it has served as a scaffold for the development of second-generation inhibitors with improved pharmacokinetic properties, such as BPO-27.[10] The continued study of PPQ-102 and its analogs will undoubtedly contribute to a deeper understanding of CFTR function and may lead to the development of novel therapies for CFTR-related diseases.
Conclusion
PPQ-102 is a potent and specific inhibitor of the CFTR chloride channel with a well-characterized mechanism of action. This technical guide provides a comprehensive overview of its properties and the experimental protocols used for its investigation. By serving as a centralized resource, we hope to facilitate further research into the role of CFTR in health and disease and to aid in the development of the next generation of CFTR modulators.
References
- 1. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Pyrimido-pyrrolo-oxazine-dione compound inhibitors of the cystic fibrosis transmembrane conductance regulator protein and uses therefor - Eureka | Patsnap [eureka.patsnap.com]
- 6. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
